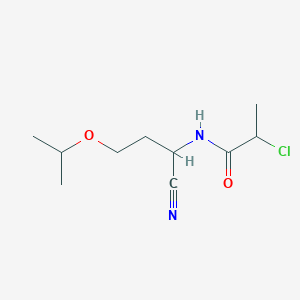![molecular formula C16H29N3O5 B7432191 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid, also known as HCT-1026, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been studied extensively in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders. In cancer research, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to have potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases.
作用機序
The mechanism of action of 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. Specifically, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid increases the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In addition, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to have potential therapeutic effects in the treatment of obesity, diabetes, and metabolic disorders.
実験室実験の利点と制限
One advantage of using 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid in lab experiments is its specificity for FAAH, which allows for more targeted studies of the endocannabinoid system. However, one limitation of using 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid, including further studies of its mechanism of action and its potential therapeutic effects in various diseases. In addition, there is a need for the development of more stable analogs of 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid that can be used in long-term studies. Finally, there is a need for more studies on the potential side effects of 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid, particularly in humans.
合成法
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid is synthesized through a multi-step process that involves the reaction of 1-hydroxycyclohexylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 4-aminobutyric acid to form the intermediate, which is further reacted with N-(tert-butoxycarbonyl)-L-proline to form the final product, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid.
特性
IUPAC Name |
3-[4-[2-(1-hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5/c20-13(17-11-6-14(21)22)5-4-10-18-15(23)19-12-9-16(24)7-2-1-3-8-16/h24H,1-12H2,(H,17,20)(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKYYNCNHVQXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCNC(=O)NCCCC(=O)NCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)
![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)

![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![tert-butyl N-[1-[[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B7432157.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)
![N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid](/img/structure/B7432193.png)